molecular formula C21H14F4N4O2 B11559708 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide

2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide

Cat. No.: B11559708
M. Wt: 430.4 g/mol
InChI Key: KSLXCTQDLHJPNS-UHFFFAOYSA-N
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Description

2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound belonging to the class of benzoic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Benzotriazole Moiety: The synthesis begins with the preparation of the benzotriazole ring, which can be achieved through the reaction of o-phenylenediamine with nitrous acid.

    Introduction of the Fluorine Atoms: The next step involves the introduction of fluorine atoms onto the benzene ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Amidation: The final step involves the formation of the amide bond by reacting the fluorinated methoxybenzene with the benzotriazole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group in the benzotriazole moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its fluorinated structure which imparts unique properties like hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The benzotriazole moiety is known to interact with metal ions, which can influence the compound’s activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-azido-2,3,5,6-tetrafluorobenzoic acid: Similar in structure but contains an azido group instead of a methoxy group.

    2,3,5,6-tetrafluoro-4-methoxybenzamide: Lacks the benzotriazole moiety.

    4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol: Contains a methoxymethyl group instead of a methoxy group.

Uniqueness

2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is unique due to the combination of its fluorinated benzene ring, methoxy group, and benzotriazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H14F4N4O2

Molecular Weight

430.4 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-methylphenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C21H14F4N4O2/c1-10-3-6-12(7-4-10)29-27-13-8-5-11(9-14(13)28-29)26-21(30)15-16(22)18(24)20(31-2)19(25)17(15)23/h3-9H,1-2H3,(H,26,30)

InChI Key

KSLXCTQDLHJPNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C(=C(C(=C4F)F)OC)F)F

Origin of Product

United States

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